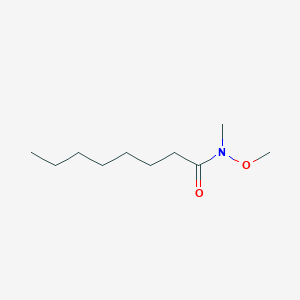
((c)I)11(12)-EET
Descripción general
Descripción
((c)I)11(12)-EET, also known as 11-cis-12,13-epoxy-eicosatrienoic acid, is an important bioactive lipid mediator that plays a key role in the regulation of physiological and pathological processes. It is a product of the enzymatic oxidation of arachidonic acid (AA) and is produced by the action of cytochrome P450 epoxygenases, including CYP2J2, CYP2C8, CYP2C9, and CYP2C19. ((c)I)11(12)-EET is a major contributor to the formation of the cytoprotective eicosanoid family, which includes the epoxyeicosatrienoic acids (EETs) and their corresponding diols (DHETs). ((c)I)11(12)-EET is involved in numerous biological processes, including vasodilation, inflammation, and platelet aggregation.
Aplicaciones Científicas De Investigación
Medicine
(©I)11(12)-EET: has significant implications in the medical field, particularly in the development of new therapeutic strategies. It is being explored for its anti-inflammatory and vasodilatory effects, which could lead to treatments for conditions like hypertension and atherosclerosis. Research is also delving into its role in the resolution of inflammation and its potential in cancer therapy due to its ability to modulate cell proliferation .
Agriculture
In agriculture, (©I)11(12)-EET is studied for its potential to enhance crop resistance to environmental stressors. It could play a role in developing crops that are more resilient to climate change, such as increased tolerance to drought, heat, and salinity . This compound could also be involved in the regulation of plant growth and response to injury.
Biotechnology
Biotechnological applications of (©I)11(12)-EET include its use in genetic engineering and molecular biology. It may be used to create genetically modified organisms (GMOs) with improved traits or for the production of biofuels. Its role in the synthesis of biopolymers and as a potential bioactive molecule in various industrial processes is also under investigation .
Environmental Science
Environmental science research utilizes (©I)11(12)-EET in the study of ecological systems and bioremediation processes. It could help in understanding the chemical signaling in ecosystems and contribute to the development of technologies for pollution cleanup and environmental restoration .
Materials Science
In materials science, (©I)11(12)-EET is being explored for its properties that could contribute to the development of new materials with specific functionalities. It may influence the design of smart materials, contribute to advancements in nanotechnology, and play a role in the creation of novel composites with unique mechanical, electrical, or thermal properties .
Energy Production
(©I)11(12)-EET: has potential applications in energy production, particularly in the development of renewable energy technologies. It could be involved in the creation of more efficient solar cells, contribute to the generation of green hydrogen, and be part of innovative solutions for sustainable energy storage and conversion .
Propiedades
IUPAC Name |
10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYQVHGIODESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868607 | |
| Record name | 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid | |
CAS RN |
81276-02-0 | |
| Record name | 11,12-Epoxyeicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81276-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)












![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)